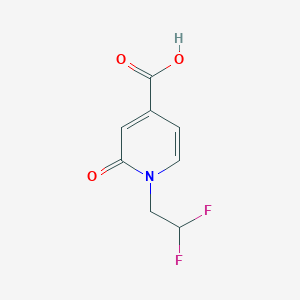

1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-2-oxopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-6(10)4-11-2-1-5(8(13)14)3-7(11)12/h1-3,6H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCMQHMYKKUFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1C(=O)O)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 1551135-48-8) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a difluoroethyl group, an oxo group, and a carboxylic acid moiety. Its molecular formula is with a molecular weight of 203.14 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1551135-48-8 |

| Molecular Weight | 203.14 g/mol |

| Chemical Formula | C₈H₇F₂NO₃ |

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The compound was evaluated using the sulforhodamine B (SRB) assay across multiple tumor types.

Case Study: Cytotoxic Evaluation

In vitro tests were conducted on several cancer cell lines including U251 (human glioblastoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). The results indicated varying levels of cytotoxicity:

| Cell Line | IC50 (μM) | Inhibition Percentage |

|---|---|---|

| U251 | 15.47 ± 0.72 | >50% |

| PC-3 | 20.96 ± 5.2 | >50% |

| MCF-7 | 9.24 ± 0.9 | >50% |

These findings suggest that the compound exhibits significant anti-cancer properties, particularly in breast and glioblastoma cancer cells .

The mechanism of action involves the interaction with specific molecular targets associated with apoptosis pathways. The difluoroethyl substitution enhances lipophilicity and metabolic stability, facilitating better cellular uptake and interaction with biological targets .

Structure-Activity Relationship (SAR)

The structure of 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine derivatives has been analyzed to understand how modifications affect biological activity. Variations in substituents on the pyridine ring have shown to influence both cytotoxicity and selectivity towards cancer cells.

Notable Observations:

- Compounds with electron-withdrawing groups exhibited increased potency.

- The presence of the carboxylic acid moiety is critical for maintaining activity against tumor cells .

In Silico Studies

Computational docking studies have been performed to predict the binding affinity of this compound to proteins involved in cancer progression, such as PARP-1. These studies support the hypothesis that modifications on the dihydropyridine scaffold can enhance interaction with target proteins involved in cell survival and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : The 2,2-difluoroethyl group in the target compound offers a balance of electronegativity and metabolic stability compared to the more polar trifluoroethyl analog (CAS 1203544-08-4) . Fluorine’s electron-withdrawing effects may enhance binding to targets like kinases or proteases.

- Simpler Alkyl Chains : Methyl (CAS 33972-97-3) and ethyl (CAS 1123169-39-0) derivatives exhibit high structural similarity but lack fluorine’s electronic advantages .

Pharmacological Potential

- Enzyme Inhibition : The 2-pyridone core is common in inhibitors of metalloenzymes (e.g., matrix metalloproteinases) due to its chelating properties .

- Solubility Challenges : Methoxyethyl and trifluoroethyl variants may address solubility limitations inherent to lipophilic analogs like the cyclopropylmethyl derivative .

Preparation Methods

Electrophilic Difluoroethylation of Pyridine Derivatives

One of the primary synthetic strategies to prepare 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is through electrophilic 2,2-difluoroethylation of heteroatom nucleophiles. This method typically uses hypervalent iodine reagents as electrophilic difluoroethyl sources to introduce the difluoroethyl group onto the nitrogen of the pyridine ring or other nucleophilic sites.

- Reaction Conditions: The reaction is conducted under mild conditions, often at room temperature or slightly elevated temperatures, in polar aprotic solvents.

- Reagents: Hypervalent iodine-based difluoroethylating agents, pyridine derivatives bearing reactive nucleophilic centers.

- Outcome: High regioselectivity for the N-substitution with the difluoroethyl group, preserving the 2-oxo and carboxylic acid functionalities.

This method is advantageous for its operational simplicity and good yields, making it suitable for both laboratory-scale synthesis and potential industrial applications.

Hydrothermal Synthesis of 2-Oxo-1,2-Dihydropyridine Carboxylic Acid Core

The synthesis of the 2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold, which forms the backbone of the target compound, can be efficiently achieved via hydrothermal methods. Although specific reports on the 4-carboxylic acid derivative are limited, closely related compounds such as 6-oxo-1,6-dihydropyridine-3-carboxylic acid have been synthesized using hydrothermal reactions, which can be adapted for the 4-carboxylic acid isomer.

- Procedure: A substituted pyridine precursor (e.g., 2-chloro-5-trifluoromethylpyridine) is reacted with water in a sealed hydrothermal reactor at elevated temperatures (100–180 °C) for 24–72 hours.

- Advantages: This method yields crystalline products with high purity and stability, minimal thermal stress, and fewer internal defects.

- Yield: Reaction yields exceed 80%, with environmentally friendly conditions using water as the solvent.

- Scalability: The method is simple, green, and scalable for industrial production.

This hydrothermal approach provides a robust route to the pyridine-2-one carboxylic acid framework, which can then be functionalized further.

Alkylation of 2-Oxo-1,2-Dihydropyridine-4-Carboxylic Acid Derivatives

Another approach involves the regioselective alkylation of 2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives with 2,2-difluoroethyl halides.

- Reaction: The carboxylic acid derivative or its salt is reacted with 2,2-difluoroethyl bromide or chloride under basic conditions (e.g., KOH or NaH) to introduce the difluoroethyl group.

- Regioselectivity: Alkylation occurs preferentially at the nitrogen atom of the pyridine ring.

- Solvents: Polar solvents like DMF or DMSO are commonly used.

- Yields: Moderate to good yields depending on reaction time and temperature.

- Limitations: Careful control of reaction conditions is necessary to avoid side reactions such as over-alkylation or decomposition.

Mo(CO)6-Mediated Rearrangement for Dihydropyridine Derivatives

For related dihydropyridine carboxylic acid derivatives, a method involving Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been reported.

- Process: Heating methyl 2-(isoxazol-5-yl)-3-oxopropanoates with Mo(CO)6 induces rearrangement to form 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives.

- Relevance: Although this method targets 1,4-dihydropyridines, it provides a conceptual framework for constructing substituted pyridine rings with keto and carboxylic acid functionalities.

- Applicability: This strategy may be adapted or combined with difluoroethylation steps to synthesize the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic difluoroethylation | Hypervalent iodine difluoroethyl reagents, pyridine derivatives | Mild temperatures, polar solvents | High regioselectivity, good yields | Requires specialized reagents |

| Hydrothermal synthesis | Substituted pyridine precursors, water | 100–180 °C, 24–72 h, sealed reactor | Green, high yield, stable crystals | Long reaction times |

| Alkylation with difluoroethyl halides | 2,2-Difluoroethyl bromide/chloride, base (KOH, NaH) | Polar aprotic solvents, controlled temperature | Direct introduction of difluoroethyl group | Side reactions possible |

| Mo(CO)6-mediated rearrangement | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)6 | Heating in suitable solvent | Efficient ring construction | Specific to 1,4-dihydropyridines, may require adaptation |

Research Findings and Optimization Notes

- Regioselectivity: The electrophilic difluoroethylation method shows excellent regioselectivity for N-substitution, minimizing side products.

- Yield Optimization: Hydrothermal synthesis yields are optimized at 140 °C for 72 hours, balancing reaction completeness and crystal quality.

- Green Chemistry: Hydrothermal methods use water as solvent, aligning with environmentally friendly synthesis goals.

- Catalyst Use: Metal catalysts (e.g., Mo(CO)6) facilitate rearrangements but require careful handling and may introduce impurities.

- Scalability: Hydrothermal and electrophilic difluoroethylation methods are amenable to scale-up with appropriate reactor design.

Q & A

Basic Synthesis Methodology

Q: What established synthetic routes exist for 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and what are their typical yields? A: A common approach involves nucleophilic substitution at the 1-position of a 2-oxo-1,2-dihydropyridine-4-carboxylic acid precursor. For example, substituting a hydroxyl group (as in 2-hydroxyisonicotinic acid, synthesized from isonicotinic acid with ~63% yield ) with a 2,2-difluoroethyl group. Reagents like 2,2-difluoroethyl acetate () under basic conditions (e.g., K₂CO₃ in DMF) can introduce the difluoroethyl moiety. Yield optimization may require low temperatures (0–5°C) and anhydrous solvents to minimize hydrolysis. Parallel purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Basic Structural Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Key techniques include:

- ¹H/¹⁹F NMR : To confirm the difluoroethyl group (δ ~5.8 ppm for CHF₂ protons and δ ~-120 ppm for fluorine).

- HPLC : For purity assessment (>95%, C18 column, acetonitrile/water mobile phase).

- HRMS : To verify the molecular ion ([M+H]⁺ at m/z 233.0464).

- FT-IR : To identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and lactam C=O).

Elemental analysis (C, H, N) further validates purity.

Advanced Synthesis Optimization

Q: How can researchers mitigate low yields during the difluoroethylation step? A: Low yields often stem from competing hydrolysis or steric hindrance. Strategies include:

- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Base Optimization : Stronger bases (Cs₂CO₃ vs. K₂CO₃) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates.

highlights CsF in anhydrous DMF for similar substitutions, suggesting fluoride activation enhances reactivity.

Advanced Computational Modeling

Q: What computational methods predict binding interactions of this compound with biological targets? A: Molecular docking (e.g., Glide SP/XP) and molecular dynamics (MD) simulations assess:

- Hydrogen Bonding : Interactions with residues like GLN189 and GLU166 (bond lengths ~2.1–2.3 Å, as in ).

- Hydrophobic Contacts : Key residues (e.g., MET165, CYS44) contribute to binding affinity.

Glide scores <−7 kcal/mol ( ) indicate strong binding. Include solvation models (GBSA) and side-chain flexibility for accuracy.

Data Contradiction Analysis

Q: How should discrepancies in reported biological activities of analogs be addressed? A: Contradictions may arise from assay variability (e.g., cell lines, concentrations) or stereochemical impurities. Validate via:

- Orthogonal Assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

- Chiral HPLC : Confirm enantiopurity if stereocenters exist.

Comparative docking studies ( ) rationalize activity differences based on substituent orientation.

Advanced SAR Study Design

Q: What strategies guide structure-activity relationship (SAR) studies on the difluoroethyl group? A: Systematic approaches include:

- Substituent Variation : Replace CHF₂ with -CF₃, -CH₂F, or cyclopropyl (as in ).

- Physicochemical Profiling : Measure logP (lipophilicity) and pKa (ionization).

- QSAR Models : Incorporate Hammett σ values to quantify electron-withdrawing effects.

Docking simulations ( ) link substituent size/geometry to binding pocket compatibility.

Basic Safety and Handling

Q: What precautions are necessary for safe laboratory handling? A: Follow protocols for reactive fluorinated compounds:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation.

- Storage : −20°C under argon to prevent degradation.

In case of skin contact, wash with soap/water ( ).

Advanced Degradation Analysis

Q: How can researchers assess hydrolytic stability of the difluoroethyl group? A: Conduct accelerated stability studies:

- Conditions : pH 1–13 buffers, 40°C/75% RH.

- Analytical Monitoring : Track degradation via UPLC-MS.

The ester analog in suggests hydrolytic susceptibility; compare stability under similar conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.